Moskene

Descripción

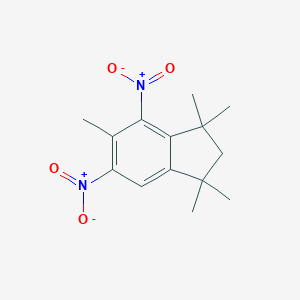

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,3,3,5-pentamethyl-4,6-dinitro-2H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-8-10(15(17)18)6-9-11(12(8)16(19)20)14(4,5)7-13(9,2)3/h6H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWURQRPEIFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044519 | |

| Record name | 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-66-5 | |

| Record name | Moskene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moskene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moskene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5-pentamethyl-4,6-dinitroindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOSKENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q49IC9FAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moskene: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moskene (CAS 116-66-5), chemically known as 1,1,3,3,5-pentamethyl-4,6-dinitroindane, is a synthetic nitro-musk, a class of compounds historically used as fragrance ingredients in a variety of consumer products.[1][2] Due to concerns regarding its potential environmental persistence and toxicological profile, the use of this compound in fragrances is now prohibited by organizations such as the International Fragrance Association (IFRA).[3][4] This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for this compound, intended for an audience of researchers and professionals in the fields of chemistry and drug development. While this compound is not a therapeutic agent and has no known signaling pathways, this document furnishes a thorough chemical characterization.

Chemical and Physical Properties

This compound is a solid, yellowish crystalline substance with a characteristic sweet, musky odor.[4][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,3,3,5-pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | [3] |

| Synonyms | Musk this compound, 1,1,3,3,5-Pentamethyl-4,6-dinitroindane | [3][6] |

| CAS Number | 116-66-5 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [3][6] |

| Molecular Weight | 278.30 g/mol | [3] |

| Appearance | Yellowish powder | [5] |

| Melting Point | 132.5 °C | [5] |

| Boiling Point | 351.1 °C at 760 mmHg | [5] |

| Density | 1.182 g/cm³ | [5] |

| Flash Point | 145.3 °C | [5] |

| Vapor Pressure | 8.49E-05 mmHg at 25°C | [5] |

| Solubility | Soluble in various organic solvents | [5] |

Chemical Structure

This compound possesses a dinitro-substituted pentamethyl-indane core structure. The indane framework consists of a benzene ring fused to a cyclopentane ring. The molecule is heavily substituted with five methyl groups and two nitro groups, which contribute to its lipophilicity and its characteristic musk odor.

SMILES: CC1=C(C=C2C(=C1--INVALID-LINK--[O-])C(CC2(C)C)(C)C)--INVALID-LINK--[O-][3]

InChI: InChI=1S/C14H18N2O4/c1-8-10(15(17)18)6-9-11(12(8)16(19)20)14(4,5)7-13(9,2)3/h6H,7H2,1-5H3[3]

Spectroscopic Properties

Detailed spectroscopic data for this compound is not widely available in public literature. However, based on its chemical structure, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic proton, the methylene protons of the indane ring, and the various methyl groups. The exact chemical shifts would be influenced by the electron-withdrawing nitro groups and the steric environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each of the non-equivalent carbon atoms in the molecule. The aromatic carbons would appear in the downfield region, while the aliphatic carbons of the indane ring and the methyl groups would be found in the upfield region. The carbons attached to the nitro groups would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic moieties, and C=C stretching from the aromatic ring.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 278. The fragmentation pattern would likely involve the loss of nitro groups (NO₂), methyl groups (CH₃), and other characteristic cleavages of the indane structure.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: a Friedel-Crafts alkylation to form the pentamethyl-indane precursor, followed by nitration.

Step 1: Friedel-Crafts Alkylation to form 1,1,2,3,3-pentamethyl-indane [7]

This step involves the reaction of a suitable aromatic precursor, such as p-cymene, with an alkylating agent like a tertiary alcohol or alkene in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Materials: p-cymene, tert-amyl alcohol (or an equivalent alkene), concentrated sulfuric acid.

-

Procedure:

-

Slowly add the alkylating agent to a stirred solution of p-cymene and the acid catalyst at a controlled temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Quench the reaction by carefully adding it to ice water.

-

Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the product by distillation under reduced pressure to obtain 1,1,2,3,3-pentamethyl-indane.

-

Step 2: Nitration of 1,1,2,3,3-pentamethyl-indane [8]

The pentamethyl-indane precursor is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the two nitro groups onto the aromatic ring.

-

Materials: 1,1,2,3,3-pentamethyl-indane, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add the 1,1,2,3,3-pentamethyl-indane to the stirred nitrating mixture, maintaining a low temperature.

-

After the addition, allow the reaction to proceed at a controlled temperature for a set time.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the solid product, wash it thoroughly with water until neutral, and then with a cold solvent (e.g., ethanol) to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the detection and quantification of this compound in various matrices, such as cosmetics.[9][10]

-

Sample Preparation (from a cosmetic matrix): [9]

-

Extraction: Weigh a sample of the cosmetic product and extract with a suitable organic solvent (e.g., a mixture of acetone and hexane) using ultrasonication.

-

Concentration: Concentrate the resulting extract under a gentle stream of nitrogen.

-

Clean-up (Solid Phase Extraction - SPE): Pass the concentrated extract through a solid-phase extraction cartridge (e.g., silica-based) to remove interfering matrix components. Elute the this compound with an appropriate solvent.

-

Final Concentration: Evaporate the eluate to dryness and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Conditions: [9]

-

Gas Chromatograph: A GC system equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of the prepared sample.

-

Oven Temperature Program: A programmed temperature ramp to separate the components of the sample, for example, starting at a low temperature and gradually increasing to a high temperature.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring for the characteristic ions of this compound.

-

Visualizations

Classification of Synthetic Musks

Caption: Hierarchical classification of synthetic musks, with this compound categorized as a nitro-musk.

General Workflow for GC-MS Analysis of this compound in Cosmetics

Caption: A generalized workflow for the analysis of this compound in cosmetic samples using GC-MS.

Logical Relationship: Synthesis of this compound

References

- 1. Optimization of a sensitive method for the determination of nitro musk fragrances in waters by solid-phase microextraction and gas chromatography with micro electron capture detection using factorial experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,1,3,3,5-PENTAMETHYL-4,6-DINITROINDANE | 116-66-5 [chemicalbook.com]

- 3. This compound | C14H18N2O4 | CID 67005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Givaudan), 116-66-5 [thegoodscentscompany.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. CN103772119A - 1,1,2,3,3-pentamethyl-indan and preparation method thereof - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Moskene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moskene, chemically known as 1,1,3,3,5-pentamethyl-4,6-dinitroindane, is a synthetic nitromusk fragrance that has been used in a variety of consumer products. Its synthesis involves a multi-step process, beginning with the formation of a pentamethylindane precursor followed by nitration. This guide provides a detailed overview of the plausible synthesis pathway of this compound, an analysis of potential impurities that may arise during its production, and a summary of analytical techniques for its characterization. The information is compiled from various sources, including patented procedures for related compounds, to offer a comprehensive technical resource.

This compound Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-stage process:

-

Formation of the Pentamethylindane Backbone: This stage involves the construction of the core 1,1,3,3,5-pentamethylindane structure. A plausible route is the acid-catalyzed reaction of p-cymene with a suitable alkylating agent, such as tert-amyl alcohol or a related alkene, via a Friedel-Crafts alkylation and subsequent cyclization. An alternative patented method involves the reaction of isopropenylbenzene with 2-methyl-2-butene.

-

Dinitration of the Indane Ring: The aromatic ring of the pentamethylindane precursor is then nitrated in two steps to introduce the nitro groups at the 4 and 6 positions, yielding the final this compound product.

The overall synthesis can be visualized as follows:

Figure 1: Proposed overall synthesis pathway for this compound.

Experimental Protocols

1.1.1. Synthesis of 1,1,2,3,3-Pentamethylindane (Precursor)

A method for a related precursor, 1,1,2,3,3-pentamethylindane, has been described and can be adapted. This procedure involves the reaction of isopropenylbenzene and 2-methyl-2-butene.

| Step | Procedure |

| 1 | Charge a round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel with 70% sulfuric acid. |

| 2 | Heat the acid to approximately 30-35 °C. |

| 3 | Prepare a premixture of isopropenylbenzene and 2-methyl-2-butene. |

| 4 | Add the premixture dropwise to the heated acid over 5-6 hours, maintaining the reaction temperature at 30-35 °C using external cooling. |

| 5 | After the addition is complete, age the reaction mixture for 2 hours. |

| 6 | Quench the reaction by adding water. |

| 7 | Separate the organic layer and wash with aqueous sodium hydroxide. |

| 8 | Purify the crude product by distillation to obtain 1,1,2,3,3-pentamethylindane. |

1.1.2. Synthesis of 1,1,3,3,5-Pentamethyl-4,6-dinitroindane (this compound)

Step 1: Mono-nitration

| Step | Procedure |

| 1 | Dissolve 1,1,3,3,5-pentamethylindane in a suitable solvent such as acetic acid. |

| 2 | Cool the mixture and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining a low temperature. |

| 3 | After the addition, allow the reaction to proceed for a specified time. |

| 4 | Quench the reaction by pouring it over ice water. |

| 5 | Collect the precipitated solid, wash with water, and dry. This should yield the mono-nitro derivative. |

Step 2: Di-nitration

A second, more forceful nitration is required to introduce the second nitro group. This would likely involve stronger nitrating conditions.

| Step | Procedure |

| 1 | Dissolve the mono-nitro intermediate in a strong acid, such as fuming sulfuric acid. |

| 2 | Cool the mixture and slowly add a stronger nitrating agent, like fuming nitric acid, while carefully controlling the temperature. |

| 3 | After the addition, the mixture may be gently heated to complete the reaction. |

| 4 | Quench the reaction by pouring it over ice. |

| 5 | Filter the resulting solid, wash thoroughly with water to remove residual acid, and then recrystallize from a suitable solvent (e.g., ethanol) to purify the final this compound product. |

Impurities in this compound Synthesis

Several types of impurities can be generated during the synthesis of this compound. These can be broadly categorized based on the reaction stage in which they are formed.

Impurities from Pentamethylindane Synthesis

The Friedel-Crafts alkylation and cyclization step can lead to several byproducts:

-

Isomers of Pentamethylindane: Depending on the reaction conditions, isomers with different substitution patterns on the indane ring may be formed.

-

Poly-alkylated Products: The aromatic ring of p-cymene could undergo multiple alkylations, leading to higher molecular weight impurities.

-

Unreacted Starting Materials: Incomplete reaction will leave residual p-cymene and the alkylating agent in the product mixture.

-

Oxidation Products: Side reactions, especially if air is present, can lead to oxidized byproducts.

Figure 2: Potential impurity formation during the synthesis of the pentamethylindane precursor.

Impurities from Dinitration

The nitration steps are a significant source of impurities:

-

Isomeric Dinitro Compounds: Nitration of the pentamethylindane may not be perfectly regioselective, leading to isomers with nitro groups at different positions on the aromatic ring.

-

Mono-nitro and Tri-nitro Compounds: Incomplete dinitration will result in the presence of mono-nitrated intermediates. Conversely, overly harsh conditions could lead to the formation of tri-nitrated impurities.

-

Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the alkyl groups on the indane ring, forming alcohols, ketones, or carboxylic acids.

-

Nitrophenol Derivatives: If the reaction temperature is not well-controlled, hydroxylation of the aromatic ring followed by nitration can occur, leading to nitrophenolic impurities.

Figure 3: Potential impurity formation during the dinitration stage.

Analytical Methods

The analysis of this compound and its impurities is typically performed using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.

3.1.1. Experimental Protocol for GC-MS Analysis

| Parameter | Typical Conditions |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split (e.g., 10:1) |

| Injection Volume | 1 µL |

| Injector Temperature | 250-280 °C |

| Oven Program | Example: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

3.1.2. Sample Preparation

For analysis of the reaction mixture, a small aliquot can be diluted in a suitable solvent (e.g., acetone, hexane, or ethyl acetate) before injection. For finished products, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the analytes from the sample matrix.

Quantitative Data

Quantitative data for the synthesis of this compound is not widely published. However, based on related processes, the following are expected ranges for yields and impurity levels.

| Parameter | Expected Value | Notes |

| Yield of Pentamethylindane | 70-90% | Dependent on catalyst and reaction conditions. |

| Yield of Dinitration | 60-80% | Highly dependent on temperature control and nitrating agent strength. |

| Purity of Crude this compound | 85-95% | Before recrystallization. |

| Purity of Recrystallized this compound | >99% | With appropriate solvent selection. |

| Major Impurities | 1-5% | Isomeric dinitro compounds and under-nitrated precursors are likely the most abundant. |

Conclusion

The synthesis of this compound is a multi-step process involving Friedel-Crafts chemistry and aromatic nitration. While a detailed, publicly available protocol is scarce, a plausible pathway can be constructed based on established organic chemistry principles and patented procedures for similar molecules. The formation of impurities, primarily from side reactions during the alkylation and nitration stages, is a critical consideration for process control and product purity. Analytical techniques, particularly GC-MS, are essential for the identification and quantification of this compound and its associated impurities, ensuring the quality and safety of the final product. Further research into optimizing the synthesis to minimize byproduct formation would be valuable.

Environmental presence of Moskene in aquatic systems

An In-depth Technical Guide on the Environmental Presence of Moskene (Musk Xylene) in Aquatic Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic nitro musk commercially known as Musk Xylene, has been widely used as a fragrance fixative in a variety of consumer products, including cosmetics, perfumes, and detergents.[1][2] Due to its widespread use and incomplete removal during wastewater treatment processes, this compound is now a ubiquitous contaminant in aquatic environments.[1][2][3] Its chemical properties—high lipophilicity and resistance to degradation—lead to its classification as a very persistent and very bioaccumulative (vPvB) substance.[1] This guide provides a comprehensive overview of the environmental presence of this compound in aquatic systems, detailing its concentrations in various matrices, ecotoxicological effects, and the analytical methodologies used for its detection.

Introduction to this compound (Musk Xylene)

This compound (1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic compound designed to mimic the scent of natural musk.[1] Its persistence and lipophilic nature (log Kow = 4.3-4.9) contribute to its accumulation in fatty tissues of aquatic organisms and its adsorption to sediment and suspended particulate matter.[1][4] Concerns over its environmental fate and potential long-term toxicity led to a significant decline in its use and its classification as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation, effectively banning it in the EU.[1] Despite restrictions, its persistence means it continues to be detected in aquatic ecosystems worldwide.

Environmental Fate and Transport

The primary pathway for this compound to enter aquatic systems is through the effluent from municipal sewage treatment plants (STPs).[2][3] Consumer products containing this compound are washed into the wastewater stream. STPs achieve only partial removal, with reported rates between 58% and 82%, leading to continuous discharge into rivers, lakes, and coastal waters.[1][3] Once in the aquatic environment, this compound partitions between the water column, sediment, and biota.

References

Detecting Moskene in Wastewater Treatment Plant Sludge: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for detecting Moskene, a synthetic nitro musk, in wastewater treatment plant (WWTP) sludge. Given the environmental persistence and potential endocrine-disrupting properties of synthetic musks, their monitoring in environmental matrices like sewage sludge is of paramount importance.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data for this compound and related compounds, and visualizes key processes and pathways to aid in research and development.

Introduction to this compound and its Environmental Significance

Synthetic musks are widely used as fragrance ingredients in a variety of personal care products and detergents.[3] Consequently, they are continuously introduced into wastewater systems. Due to their lipophilic nature, many of these compounds, including nitro musks like this compound, tend to adsorb to sludge particles during wastewater treatment.[4] The disposal of this sludge, often through land application, can then lead to the contamination of terrestrial and aquatic environments.[1][4] Monitoring the concentration of this compound in WWTP sludge is therefore crucial for assessing the environmental burden of this contaminant and the effectiveness of wastewater treatment processes in its removal.

Analytical Methodologies for this compound Detection

The determination of this compound in the complex matrix of sewage sludge requires sophisticated analytical techniques to ensure accurate and reliable quantification. The most common approach involves extraction of the analyte from the sludge matrix followed by instrumental analysis, typically using gas chromatography-mass spectrometry (GC-MS).[2]

Sample Preparation and Extraction

Effective extraction is a critical step in the analysis of this compound from sewage sludge. Two primary methods have proven to be effective: Pressurized Liquid Extraction (PLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Pressurized Liquid Extraction (PLE) is a technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process. This method is particularly suitable for solid and semi-solid samples like sewage sludge.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile and semi-volatile analytes, including this compound, partition onto the fiber and are then thermally desorbed into the gas chromatograph.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation and detection of this compound. The gas chromatograph separates the components of the extracted mixture, and the mass spectrometer provides sensitive and selective detection and quantification of the target analyte.

Quantitative Data on Synthetic Musks in Sewage Sludge

The concentration of synthetic musks in sewage sludge can vary widely depending on factors such as the population served by the WWTP, the types of industrial inputs, and the specific treatment processes employed. The following tables summarize quantitative data for this compound and other relevant synthetic musks found in the scientific literature.

| Compound | Concentration Range (ng/g dry weight) | Detection Frequency (%) | Reference |

| Nitro Musks | |||

| Musk this compound | Not frequently detected above limits | Low | [5] |

| Musk Xylene | <2 - 19 | Variable | [6] |

| Musk Ketone | <0.02 - 14 | 4 - 98.7 | [6][7] |

| Polycyclic Musks | |||

| Galaxolide (HHCB) | 520 - 82,000 | High | [8] |

| Tonalide (AHTN) | 120 - 28,800 | High | [8] |

Table 1: Concentration of Synthetic Musks in Sewage Sludge. This table presents the range of concentrations and detection frequencies of this compound and other synthetic musks in wastewater treatment plant sludge, as reported in various studies.

| Analytical Method | Analyte | Recovery (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Reference |

| HS-SPME-GC-MS | Nitro Musks | - | sub-ng/g level | - | [2] |

| PLE-GC-MS/MS | Ten Musk Fragrances | 63 - 100 | 0.5 - 1.5 | 2.5 - 5 | [9] |

Table 2: Performance of Analytical Methods for Musk Compounds. This table summarizes the recovery rates, limits of detection (LOD), and limits of quantification (LOQ) for different analytical methods used to determine synthetic musks in sewage sludge.

Experimental Protocols

Detailed Protocol for Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methodologies described for the analysis of synthetic musks in sewage sludge.[2]

-

Sample Preparation:

-

Homogenize the sludge sample.

-

Weigh approximately 0.5 g of the homogenized sludge into a 20 mL headspace vial.

-

Add a small magnetic stir bar.

-

-

Extraction:

-

Place the vial in a heating block or water bath set to 100°C.

-

Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 45 minutes with continuous stirring.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the injection port of the GC-MS, which is held at 250°C.

-

Desorb the analytes for 3 minutes in splitless mode.

-

The GC oven temperature program should be optimized for the separation of synthetic musks. A typical program starts at 60°C, ramps to 180°C at 10°C/min, then to 280°C at 5°C/min, and holds for 5 minutes.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound.

-

Detailed Protocol for Pressurized Liquid Extraction (PLE)

This protocol is based on established methods for the extraction of musk fragrances from sludge.[9]

-

Sample Preparation:

-

Lyophilize (freeze-dry) the sludge sample to remove water.

-

Grind the dried sludge to a fine powder.

-

Mix approximately 1 g of the dried sludge with a drying agent like diatomaceous earth or Florisil.

-

-

Extraction:

-

Pack the mixture into a stainless-steel extraction cell.

-

Place the cell in the PLE system.

-

Extract the sample with a suitable solvent mixture, such as hexane:acetone (1:1 v/v), at a temperature of 100°C and a pressure of 1500 psi.

-

Perform two static extraction cycles of 10 minutes each.

-

-

Clean-up:

-

The extract may require a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica or Florisil cartridge.

-

Elute the target analytes from the SPE cartridge with a suitable solvent.

-

-

GC-MS Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Inject 1 µL of the extract into the GC-MS system.

-

The GC-MS conditions should be similar to those described for the HS-SPME method.

-

Visualizations: Workflows and Pathways

To further elucidate the processes involved in this compound detection and its environmental context, the following diagrams are provided.

Caption: Figure 1: Analytical Workflow for this compound Detection in Sludge.

Caption: Figure 2: Environmental Fate of this compound in a WWTP.

Caption: Figure 3: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Toxicological Significance of Nitro Musks

Nitro musks, including this compound, have been identified as potential endocrine disruptors.[3][10] They can interact with cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which is involved in the metabolism of xenobiotics.[11] The binding of compounds like this compound to the AhR can lead to the transcription of genes encoding for enzymes like cytochrome P450s, which can, in turn, affect the metabolism of endogenous hormones and other signaling molecules.[12][13] This interaction highlights the importance of understanding the potential toxicological effects of these compounds, even at the low concentrations found in the environment.

Conclusion

This technical guide has provided a detailed overview of the detection of this compound in wastewater treatment plant sludge. The methodologies described, including PLE and HS-SPME for extraction and GC-MS for analysis, are robust and sensitive for the determination of this and other synthetic musks. The provided quantitative data, experimental protocols, and visualizations of analytical workflows and biological pathways serve as a valuable resource for researchers and professionals in environmental science and drug development. Continued monitoring and research are essential to fully understand the environmental fate and potential toxicological implications of this compound and other emerging contaminants.

References

- 1. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. safecosmetics.org [safecosmetics.org]

- 4. canada.ca [canada.ca]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ospar.org [ospar.org]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of synthetic musks in Korean sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. ewg.org [ewg.org]

- 11. Nitromusk and Polycyclic Musk Compounds as Long-Term Inhibitors of Cellular Xenobiotic Defense Systems Mediated by Multidrug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation of Moskene in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moskene, a synthetic musk fragrance, is utilized in a wide array of consumer products, leading to its continuous release into aquatic ecosystems. Its lipophilic nature raises concerns about its potential for bioaccumulation in fish and other aquatic biota, which can lead to biomagnification through the food web. This technical guide provides a comprehensive overview of the current scientific understanding of this compound bioaccumulation, including quantitative data, experimental methodologies, and a hypothesized metabolic pathway.

Quantitative Bioaccumulation Data

The bioaccumulation of this compound and related synthetic musks has been documented in various aquatic organisms. The lipophilic character of these compounds is a key factor driving their uptake and retention in fatty tissues.[1] Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are crucial metrics for quantifying this process.

A study investigating a pond receiving wastewater treatment plant effluent reported BAF values for musk ketone in fish ranging from 60 to 1,300, indicating a moderate to high potential for bioaccumulation.[2] In the same study, musk ketone exhibited the highest BAF among the synthetic musks analyzed.[2] Calculated BCF values for structurally similar macrocyclic ketone musks have been estimated to be between 2069 and 3321 L/kg wet weight, further suggesting a significant bioaccumulation potential.[3]

Concentrations of synthetic musks, including this compound, have been detected in various tissues of wild fish populations. For instance, in a study of a large subtropical lake, the total concentrations of six synthetic musk congeners in fish muscle tissue ranged from 0.29 to 59.7 ng/g dry weight.[3] Notably, concentrations in the liver and gills were found to be significantly higher than in muscle tissue, with levels up to 32.8 and 254 times greater, respectively.[4] One study documented a maximum concentration of a musk ketone metabolite in tench from a sewage pond as high as 3600 µg/kg lipid.[5]

For a detailed comparison, the following tables summarize the available quantitative data on this compound and related synthetic musks.

Table 1: Bioaccumulation and Bioconcentration Factors for this compound and Related Synthetic Musks

| Compound | Organism | Parameter | Value | Reference |

| Musk Ketone | Fish | BAF | 60 - 1,300 | [2] |

| Macrocyclic Ketone Musks | Fish | BCF (calculated) | 2069 - 3321 L/kg wwt | [3] |

Table 2: Concentrations of this compound and Related Synthetic Musks in Fish Tissues

| Compound/Metabolite | Species | Tissue | Concentration | Reference |

| Synthetic Musks (total of 6) | Various fish species | Muscle | 0.29 - 59.7 ng/g dw | [3] |

| Synthetic Musks (total) | Various fish species | Liver | 0.18–32.8 times higher than muscle | [4] |

| Synthetic Musks (total) | Various fish species | Gills | 0.84–254 times higher than muscle | [4] |

| 4-amino-musk xylene (metabolite) | Tench | - | 3600 µg/kg lipid | [5] |

Experimental Protocols

The standardized method for assessing the bioaccumulation of chemicals in fish is the OECD Test Guideline 305. This protocol involves two phases: an uptake phase and a depuration phase.[6][7][8]

OECD 305: Bioaccumulation in Fish

Objective: To determine the bioconcentration factor (BCF) of a substance in fish.

Test Organism: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.[7]

Methodology:

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) prior to the experiment.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (e.g., this compound) in the water for a defined period (typically 28 days).[6] Water and fish tissue samples are collected at regular intervals to measure the concentration of the substance.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a further period. Tissue samples are collected to measure the rate of elimination of the substance.

-

Analysis: The concentrations of the test substance in water and fish tissue are determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation of BCF: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Analytical Method: Determination of this compound in Biota by GC-MS

A detailed method for the analysis of musk ketone in aquatic products has been established using dispersive solid-phase extraction (d-SPE) followed by GC-MS.[9][10]

Sample Preparation (d-SPE):

-

Homogenization: A representative sample of fish tissue is homogenized.

-

Extraction: The homogenized sample is extracted with a suitable solvent, such as acetonitrile containing 1% acetic acid.[9][10]

-

Clean-up: The extract is cleaned up using a d-SPE procedure with a mixture of sorbents like N-propyl-ethylenediamine (PSA), C18, and graphitized carbon black (GCB) to remove interfering matrix components.[9][10]

GC-MS Analysis:

-

Injection: An aliquot of the cleaned-up extract is injected into the GC-MS system.

-

Separation: The analytes are separated on a capillary column (e.g., DB-5MS).

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of this compound.[9][10]

-

Quantification: Quantification is typically performed using an external standard method with matrix-matched standards.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in this compound bioaccumulation and its analysis, the following diagrams have been generated using Graphviz.

References

- 1. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence and trophic transfer of synthetic musks in the freshwater food web of a large subtropical lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Musk xylene and musk ketone amino metabolites in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 9. [Determination of musk ketone in aquatic products by gas chromatography-mass spectrometry with dispersive solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Moskene: A Toxicological and Health Risk Assessment

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Moskene (1,1,3,3,5-pentamethyl-4,6-dinitroindane) is a synthetic nitromusk fragrance ingredient that has seen decreased use due to concerns regarding its toxicological profile and environmental persistence.[1] This technical guide provides a comprehensive overview of the known toxicological data for this compound and related nitromusks, with a focus on genotoxicity, dermal toxicity, neurotoxicity, and potential endocrine-disrupting effects. All quantitative data are summarized in structured tables, and detailed experimental protocols for key toxicological assays are provided. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the potential health risks associated with this compound exposure.

Introduction

This compound is a synthetic fragrance compound belonging to the nitromusk family. Historically used in a variety of consumer products such as perfumes and cosmetics, its use has been curtailed in many regions due to concerns about its potential adverse health effects and its persistence in the environment.[1] Exposure to this compound can occur through dermal contact, inhalation, and ingestion.[1] Understanding the toxicological profile of this compound is crucial for researchers, scientists, and drug development professionals involved in the safety assessment of chemical compounds. This guide synthesizes the available toxicological data, focusing on key areas of concern and providing detailed methodologies for relevant experimental assessments.

Toxicological Profile

The toxicological evaluation of this compound has been informed by studies on the compound itself, as well as by data from structurally related nitromusks, such as musk ketone and musk xylene, due to a relative scarcity of data on this compound.[2][3]

Acute and Dermal Toxicity

Acute toxicity studies on nitromusks generally indicate low acute toxicity via oral and dermal routes.[4][5] A key study investigating the subchronic dermal toxicity of this compound provides valuable quantitative data.

Table 1: Subchronic Dermal Toxicity of this compound in Rats (90-Day Study)

| Parameter | Value | Species | Sex | Reference |

| No-Observed-Effect Level (NOEL) | 24 mg/kg body weight/day | Rat | Male | [1] |

| No-Observed-Effect Level (NOEL) | 75 mg/kg body weight/day (highest dose administered) | Rat | Female | [1] |

Source: 90-day dermal toxicity study and neurotoxicity evaluation of nitromusks in the albino rat.[1]

Genotoxicity

The genotoxic potential of this compound and other nitromusks has been evaluated in a battery of in vitro assays. The available evidence suggests that this compound is not genotoxic.

Table 2: Genotoxicity Studies on this compound

| Assay | System | Concentration/Dose | Result | Reference |

| Micronucleus Test | Human Lymphocytes in vitro | Up to cytotoxic doses | Negative | [6] |

| Micronucleus Test | Human Hepatoma Cell Line (Hep G2) in vitro | Up to cytotoxic doses | Negative | [6] |

Source: Genotoxicity of Nitro Musks in the Micronucleus Test With Human Lymphocytes in Vitro and the Human Hepatoma Cell Line Hep G2.[6]

While direct evidence for this compound in the comet assay is limited, this assay is a standard method for assessing DNA damage.

Neurotoxicity

A 90-day dermal toxicity study in rats specifically evaluated the neurotoxic potential of this compound. The study concluded that, unlike the related compound musk ambrette, this compound did not produce neurotoxic effects at the doses tested.[1]

Endocrine Disruption

There is concern that nitromusks, including this compound, may act as endocrine-disrupting chemicals (EDCs).[4][5] EDCs can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. The primary mechanisms of concern for nitromusks involve interactions with estrogen and androgen receptors.

Experimental Protocols

This section provides detailed methodologies for key toxicological assays relevant to the assessment of this compound.

In Vivo 90-Day Dermal Toxicity Study

This protocol is based on the methodology used in the neurotoxicity evaluation of nitromusks in rats.[1]

Objective: To determine the potential subchronic dermal toxicity and neurotoxicity of this compound.

Test System: Albino rats.

Administration: Daily dermal application for 90 days.

Dosage Groups:

-

Control group (vehicle only)

-

Low-dose group (e.g., 7.5 mg/kg body weight)

-

Mid-dose group (e.g., 24 mg/kg body weight)

-

High-dose group (e.g., 75 mg/kg body weight)

Procedure:

-

Acclimatize animals to laboratory conditions.

-

Clip the fur from the dorsal area of the trunk for application.

-

Apply the test substance daily to the clipped skin.

-

Observe animals daily for clinical signs of toxicity.

-

Record body weight and food consumption weekly.

-

Perform detailed neurological examinations at specified intervals.

-

At the end of the 90-day period, collect blood for hematology and clinical chemistry analysis.

-

Conduct a full necropsy and weigh major organs.

-

Preserve tissues for histopathological examination.

Endpoints:

-

Clinical observations

-

Body weight and food consumption changes

-

Neurological assessments

-

Hematology and clinical chemistry parameters

-

Organ weights

-

Gross and microscopic pathology

In Vitro Micronucleus Test

This protocol is a generalized procedure based on standard methods for assessing chromosomal damage.[6][7]

Objective: To evaluate the potential of this compound to induce chromosomal damage in mammalian cells.

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., Hep G2).

Procedure:

-

Culture cells in appropriate medium.

-

Expose cell cultures to a range of concentrations of this compound, including a vehicle control and a positive control.

-

If using a cell line that requires metabolic activation, include a fraction of liver homogenate (S9).

-

Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

-

Incubate for a period equivalent to 1.5-2 cell cycles.

-

Harvest the cells and fix them onto microscope slides.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells under a microscope.

Endpoints:

-

Frequency of micronucleated cells.

-

Cytotoxicity assessment (e.g., cytokinesis-block proliferation index).

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This is a generalized protocol for the alkaline comet assay to detect DNA strand breaks.[6][8]

Objective: To assess the potential of this compound to induce DNA damage in individual cells.

Test System: Any eukaryotic cell type.

Procedure:

-

Expose cells to this compound at various concentrations.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

-

Subject the slides to an alkaline buffer to unwind the DNA.

-

Perform electrophoresis under alkaline conditions. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize and score the comets using fluorescence microscopy and image analysis software.

Endpoints:

-

Percentage of DNA in the tail.

-

Tail length.

-

Tail moment.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound's toxicity are not fully elucidated. However, based on its chemical class and the effects of other nitromusks, several potential pathways can be hypothesized.

Endocrine Disruption: Estrogen and Androgen Receptor Signaling

Nitromusks are suspected to interfere with hormone signaling by binding to estrogen and androgen receptors.

An Estrogen Receptor Binding Assay can be used to investigate this interaction. This assay typically involves incubating a source of estrogen receptors with a radiolabeled estrogen and varying concentrations of the test compound (this compound). The ability of this compound to displace the radiolabeled estrogen is measured, indicating its binding affinity for the receptor.

Similarly, an Androgen Receptor Transactivation Assay can assess the functional consequence of this compound binding to the androgen receptor. This involves using a cell line containing an androgen receptor and a reporter gene linked to an androgen-responsive promoter. An increase or decrease in reporter gene activity in the presence of an androgen and this compound indicates an agonistic or antagonistic effect, respectively.

Health Risks and Regulatory Status

Due to concerns about its toxicity and environmental persistence, the use of this compound in consumer products has been significantly restricted or banned in several jurisdictions, including the European Union.[1] The available data, while not definitively establishing a high risk to human health at typical exposure levels, warrant a precautionary approach. The potential for bioaccumulation and long-term, low-dose exposure are key considerations in risk assessment.

Conclusion

The toxicological profile of this compound, based on available studies and data from related nitromusks, suggests a low potential for acute toxicity and genotoxicity. However, concerns remain regarding its potential as an endocrine disruptor. Further research is needed to fully elucidate the molecular mechanisms of this compound's action and to comprehensively assess the risks associated with human exposure. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the toxicology of this compound and other synthetic fragrance ingredients.

References

- 1. 90-day dermal toxicity study and neurotoxicity evaluation of nitromusks in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. canada.ca [canada.ca]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidation of Potential Genotoxicity of MXenes Using a DNA Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micronucleus test - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Endocrine Disruption Potential of Moskene: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current scientific understanding of the endocrine disruption potential of Moskene, a synthetic nitromusk fragrance ingredient. Following a comprehensive review of available toxicological literature, this paper synthesizes data on its estrogenic, anti-androgenic, and thyroid-disrupting capacities. Particular focus is given to in vitro studies assessing its interaction with hormone receptors. Experimental methodologies for key assays are detailed to provide a framework for future research and data interpretation. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms of action and assessment strategies for endocrine-disrupting chemicals.

Introduction

This compound (1,1,3,3,5-pentamethyl-4,6-dinitroindane) is a synthetic fragrance ingredient belonging to the nitromusk class of compounds. Due to their persistence and lipophilicity, nitromusks have been detected in environmental samples and human tissues, raising concerns about their potential long-term health effects, including endocrine disruption. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. This interference can manifest through various mechanisms, including mimicking or antagonizing natural hormones, altering hormone synthesis and metabolism, and modifying hormone receptor levels. Given the critical role of the endocrine system in regulating a vast array of physiological processes, from development and reproduction to metabolism and homeostasis, the potential for chemical interference is a significant toxicological concern. This whitepaper consolidates the available evidence regarding the endocrine disruption potential of this compound, with a focus on its effects on the estrogenic, androgenic, and thyroid pathways.

Estrogenic Activity of this compound

The potential for a chemical to interact with the estrogen signaling pathway is a primary concern for endocrine disruption. Estrogenic activity is typically assessed through a combination of in vitro and in vivo assays that measure binding to estrogen receptors (ERα and ERβ), transcriptional activation of estrogen-responsive genes, and physiological responses in estrogen-sensitive tissues.

In Vitro Studies

A key study by Gomez et al. (2005) investigated the estrogenic effects of several cosmetic ingredients, including this compound, using a panel of reporter cell lines. The study concluded that this compound did not activate estrogenic responses up to a concentration of 10⁻⁵ M[1]. This finding suggests a lack of significant estrogenic activity at the receptor level within the tested concentration range.

Data Summary

The available quantitative data on the estrogenic activity of this compound is summarized in the table below.

| Assay Type | Cell Lines | Endpoint | Concentration | Result | Reference |

| Reporter Gene Assay | HELN, HELN ERα, HELN ERβ | Estrogenic Activity | Up to 10⁻⁵ M | No activation of estrogenic response | Gomez et al., 2005[1] |

Anti-Androgenic and Thyroid Disruption Potential of this compound

A comprehensive literature search did not yield any specific studies investigating the anti-androgenic or thyroid-disrupting potential of this compound. While other nitromusks have been investigated for these effects, there is a clear data gap for this compound itself. Therefore, no quantitative data or experimental protocols specific to this compound for these endocrine endpoints can be provided at this time. Future research should prioritize the evaluation of this compound's interaction with the androgen and thyroid hormone systems to provide a more complete toxicological profile.

Experimental Protocols

Estrogenicity Reporter Gene Assay (Based on Gomez et al., 2005)

This section details the methodology for a reporter gene assay to assess the estrogenic activity of a test compound, such as this compound.

Objective: To determine if a test compound can activate the estrogen receptors α (ERα) and β (ERβ) and induce the transcription of a reporter gene.

Materials:

-

Cell Lines:

-

HELN (Human Embryonic Kidney cells) - parental cell line, negative control.

-

HELN ERα - HELN cells stably transfected with a plasmid for human ERα and an estrogen-responsive reporter plasmid.

-

HELN ERβ - HELN cells stably transfected with a plasmid for human ERβ and an estrogen-responsive reporter plasmid.

-

-

Test Compound: this compound (or other chemical of interest).

-

Positive Control: 17β-estradiol (E2).

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary components. For the assay, a phenol red-free medium with charcoal-stripped FBS is used to eliminate estrogenic background.

-

Luciferase Assay Reagent: Commercially available kit for the detection of luciferase activity.

-

96-well plates: For cell culture and assay performance.

-

Luminometer: To measure luciferase activity.

Procedure:

-

Cell Seeding: Plate the HELN, HELN ERα, and HELN ERβ cells in 96-well plates at an appropriate density and allow them to attach overnight in a CO₂ incubator at 37°C.

-

Compound Exposure: Prepare serial dilutions of the test compound (this compound) and the positive control (17β-estradiol) in phenol red-free medium containing charcoal-stripped FBS.

-

Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of the test compound or control. Include a vehicle control (e.g., DMSO) at the same concentration used for the test compounds.

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay:

-

After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells according to the protocol of the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of the ERα and ERβ cell lines by subtracting the activity measured in the parental HELN cells to account for non-specific effects.

-

Express the results as a fold induction over the vehicle control.

-

Plot the concentration-response curves and determine the EC₅₀ (half-maximal effective concentration) if a response is observed.

-

Visualizations

Signaling Pathway Diagram

Caption: Estrogen Receptor Signaling Pathway.

Experimental Workflow Diagram

Caption: Workflow for Estrogenicity Reporter Gene Assay.

Conclusion and Future Directions

The available scientific evidence strongly indicates that this compound does not possess significant estrogenic activity. In vitro reporter gene assays across different estrogen receptor subtypes have shown no activation of estrogenic pathways at concentrations up to 10⁻⁵ M.

However, a critical data gap exists regarding the potential for this compound to act as an anti-androgen or to disrupt the thyroid hormone system. To establish a comprehensive endocrine disruption profile for this compound, it is imperative that future research efforts focus on these endpoints. Standardized in vitro assays, such as androgen receptor binding and transcriptional activation assays, as well as thyroid hormone receptor binding and thyroid peroxidase inhibition assays, should be conducted. The findings from such studies will be crucial for a thorough risk assessment of this compound and for informing regulatory decisions regarding its use in consumer products.

References

Moskene Biodegradation and Environmental Fate: A Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals on the environmental persistence, metabolic pathways, and analytical methodologies for the synthetic nitro musk, Moskene. Due to the limited availability of specific data for this compound, this guide leverages data from the structurally similar and more extensively studied nitro musks, musk xylene and musk ketone, to infer potential biodegradation pathways and environmental fate.

Executive Summary

This compound (1,1,3,3,5-pentamethyl-4,6-dinitroindane) is a synthetic nitro musk fragrance ingredient whose use has significantly declined due to concerns over its environmental persistence and potential toxicity.[1][2] Like other nitro musks, this compound is characterized by a nitrated aromatic structure that confers a strong musk scent but also contributes to its recalcitrance in the environment. This guide provides a detailed examination of the known and inferred biodegradation pathways of this compound, its environmental distribution, and the analytical methods employed for its detection. Quantitative data, where available, has been compiled, and experimental protocols for studying nitro musk biodegradation are detailed to facilitate further research in this area.

Chemical Properties and Environmental Concern

This compound is a lipophilic compound, a characteristic that contributes to its bioaccumulation in the fatty tissues of organisms.[2][3] The production and use of this compound have been significantly reduced, particularly in Europe, due to its environmental persistence and potential for adverse effects.[1] While specific toxicity data for this compound is limited, concerns have been raised regarding its potential for skin sensitization and possible endocrine-disrupting effects, similar to other nitro musks.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₈N₂O₄ | [4] |

| Molecular Weight | 278.30 g/mol | [4] |

| CAS Number | 116-66-5 | [5] |

| Appearance | Colorless to dark brown solid or liquid | - |

| Log Kow (octanol-water partition coefficient) | 4.3 - 4.9 (for nitro musks) | [3] |

Biodegradation Pathways

Direct experimental studies detailing the biodegradation pathways of this compound are scarce. However, based on extensive research on musk xylene and musk ketone, a primary transformation pathway for nitro musks involves the reduction of the nitro groups to amino groups.[3][6] This biotransformation is a critical step in their environmental fate and is frequently observed in wastewater treatment plants (WWTPs).[4]

Aerobic Biodegradation

Under aerobic conditions, nitro musks are generally considered to be poorly biodegradable.[4] Standard ready biodegradability tests often show little to no mineralization.[4] However, some transformation can occur.

Anaerobic Biodegradation

Anaerobic conditions, such as those found in sewage sludge and sediments, are more conducive to the initial steps of nitro musk biodegradation. The primary pathway is the stepwise reduction of the nitro functional groups to amino groups, leading to the formation of various amino metabolites.[6] For other nitro musks like musk xylene, monoamino and diamino metabolites have been identified.[6]

Inferred Biodegradation Pathway for this compound

Given its dinitro-substituted indane structure, it is hypothesized that the biodegradation of this compound proceeds through the sequential reduction of its two nitro groups. This would result in the formation of monoamino- and diamino-Moskene metabolites.

Figure 1. Inferred metabolic pathway for this compound biodegradation.

Environmental Fate and Distribution

The environmental fate of this compound is governed by its low water solubility and high lipophilicity, leading to its partitioning from the aqueous phase to sludge, sediments, and biota.[3][4]

Persistence in the Environment

Bioaccumulation

The lipophilic nature of this compound suggests a high potential for bioaccumulation in aquatic organisms.[4] Studies on other nitro musks have confirmed their presence in fish and other wildlife, as well as in human adipose tissue and breast milk.[2][3]

Table 2: Environmental Persistence of Related Nitro Musks

| Compound | Environmental Compartment | Persistence/Half-life | Reference |

| Musk Ketone | Environment (Overall) | Very Persistent (Years) | [4] |

| Musk Xylene | Environment (Overall) | Very Persistent (Years) | [4] |

| Nitro Musks | Air | Persistent | [4] |

| Nitro Musks | Water | Slow hydrolysis and biodegradation | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for advancing our understanding of this compound's biodegradation. The following are generalized protocols adapted from studies on other nitro musks and persistent organic pollutants.

Aerobic Biodegradation Testing (OECD 301B: CO₂ Evolution Test)

This ready biodegradability test measures the mineralization of the test substance to CO₂.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.

-

Test Medium: OECD synthetic medium containing the test substance (e.g., 10-20 mg/L of this compound).

-

Incubation: The test mixture is incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or with a TOC analyzer.

-

Analysis: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum.

Figure 2. Workflow for an aerobic biodegradation test (OECD 301B).

Anaerobic Biodegradation Testing (OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge)

This test simulates anaerobic digester conditions to assess the potential for anaerobic biodegradation.

-

Inoculum: Digested sludge from an anaerobic digester of a wastewater treatment plant.

-

Test Medium: Mineral medium with the test substance (e.g., 20-100 mg/L of this compound) and digested sludge.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 35 ± 2 °C) for up to 60 days.

-

Measurement: The production of biogas (methane and carbon dioxide) is measured over time using a pressure transducer or by gas chromatography.

-

Analysis: The percentage of biodegradation is calculated based on the net biogas production in the test vessels compared to the theoretical maximum.

Analytical Methodology for this compound and its Metabolites

The analysis of nitro musks and their amino metabolites in environmental samples typically involves extraction followed by chromatographic separation and detection.

-

Sample Preparation:

-

Water: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Sludge/Sediment/Biota: Soxhlet extraction or pressurized liquid extraction (PLE), followed by clean-up steps to remove interfering substances.

-

-

Instrumental Analysis:

-

Gas Chromatography (GC): Coupled with various detectors for sensitive and selective quantification.

-

Electron Capture Detector (ECD): Highly sensitive to nitroaromatic compounds.

-

Nitrogen-Phosphorus Detector (NPD): Selective for nitrogen-containing compounds.

-

Mass Spectrometry (MS): Provides structural information for identification and confirmation of the parent compound and its metabolites. High-resolution mass spectrometry (HRMS) can aid in the identification of unknown transformation products.

-

-

Figure 3. General analytical workflow for nitro musk analysis.

Conclusion and Future Research Directions

The available scientific literature indicates that this compound, like other nitro musks, is a persistent environmental contaminant with a high potential for bioaccumulation. While its use has been curtailed, its legacy in the environment warrants continued investigation. The primary route of biotransformation is likely the reduction of its nitro groups to amino metabolites, particularly under anaerobic conditions.

Future research should focus on:

-

Performing specific biodegradation studies on this compound to elucidate its precise degradation pathways and kinetics in various environmental matrices.

-

Identifying and quantifying the transformation products of this compound to fully assess the environmental risk, as metabolites may have different toxicological profiles than the parent compound.

-

Developing certified reference standards for this compound metabolites to improve the accuracy of environmental monitoring studies.

-

Investigating the ecotoxicological effects of this compound and its metabolites to better understand their impact on ecosystems.

By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the environmental risks associated with this compound and other synthetic musk compounds.

References

- 1. Environmental risk assessment of musk ketone and musk xylene in The Netherlands in accordance with the EU-TGD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. canada.ca [canada.ca]

- 5. This compound (Givaudan), 116-66-5 [thegoodscentscompany.com]

- 6. greenpeace.to [greenpeace.to]

An In-Depth Technical Guide to the Mechanistic Toxicity of Moskene and Related Nitromusks

Disclaimer: Scientific data specifically detailing the mechanism of action for Moskene toxicity is limited. This guide synthesizes the available information on the broader class of nitromusk compounds, primarily focusing on the more extensively studied analogues, musk xylene and musk ketone, to infer the probable toxicological pathways of this compound.

This technical guide provides a comprehensive overview of the current understanding of the mechanisms underlying the toxicity of this compound and related nitromusk compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular and cellular pathways affected by these synthetic fragrances. The information is presented through a combination of in-depth explanations, structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of the subject.

Executive Summary

Nitromusks, including this compound, musk xylene, and musk ketone, are synthetic compounds that have been widely used as fragrance ingredients in a variety of consumer products.[1] Concerns over their persistence in the environment and potential for adverse health effects have led to restrictions on their use.[2] The primary toxicological concerns associated with nitromusks are their potential for endocrine disruption, carcinogenicity, and the inhibition of cellular defense mechanisms. This guide will delve into the molecular mechanisms underpinning these toxic effects, drawing upon the available scientific literature for the nitromusk class of compounds.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and related nitromusks. Due to the limited specific data for this compound, data for musk xylene and musk ketone are included for comparative purposes.

Table 1: Acute Toxicity Data

| Compound | Test Organism | Route of Administration | LD50 | Reference |

| This compound | Rat | Oral | > 5000 mg/kg | [3] |

| This compound | Rabbit | Dermal | > 5000 mg/kg | [3] |

| Musk Ketone | Not Specified | Oral | > 2000 mg/kg | [4] |

| Musk Ketone | Not Specified | Dermal | > 2000 mg/kg | [4] |

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | Endpoint | IC50 | Reference |

| Musk Ketone | AGS (gastric cancer) | Cell Viability | 4.2 µM | [5] |

| Musk Ketone | HGC-27 (gastric cancer) | Cell Viability | 10.06 µM | [5] |

Table 3: No-Observed-Adverse-Effect Level (NOAEL)

| Compound | Test Organism | Study Duration | Route of Administration | NOAEL | Observed Effect | Reference |

| Musk Xylene | Rat (female) | 90 days | Dermal | 24 mg/kg/day | Changes in liver weight | [6] |

| Musk Xylene | Rat (male) | 90 days | Dermal | 75 mg/kg/day | Changes in liver weight | [6] |

| Musk Ketone | Rat (male & female) | 90 days | Dermal | 75 mg/kg/day | Changes in liver weight | [6] |

Mechanisms of Toxicity

The toxic effects of nitromusks are multifaceted, involving interactions with cellular receptors, modulation of enzyme activity, and interference with detoxification pathways. The following sections detail the primary mechanisms of action.

Endocrine Disruption

Certain nitromusks, including musk xylene and musk ketone, have been shown to exhibit weak estrogenic activity.[7][8] This activity is mediated through their interaction with estrogen receptors (ERs), leading to the disruption of normal endocrine signaling.

The estrogenic activity of nitromusks is believed to occur through the binding to estrogen receptors, which can trigger a cascade of downstream events typically initiated by endogenous estrogens like 17β-estradiol. This can lead to the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.[7] The interaction is considered to be estrogen receptor-mediated, as the proliferative effects can be blocked by antiestrogens like tamoxifen.[7]

Non-Genotoxic Carcinogenesis

Musk xylene has been observed to induce liver tumors in mice.[2] This effect is thought to occur through a non-genotoxic mechanism, primarily involving the induction of cytochrome P450 (CYP) enzymes, particularly from the CYP2B subfamily.[4][9] This mechanism is similar to that of other non-genotoxic carcinogens like phenobarbital.[6]